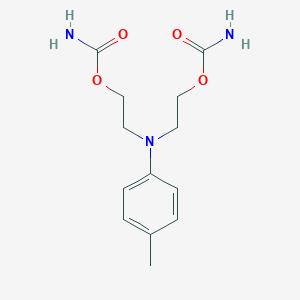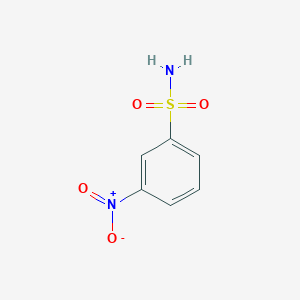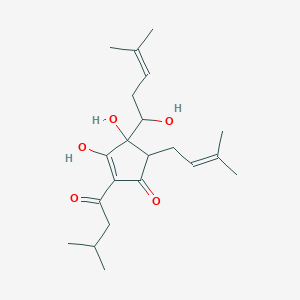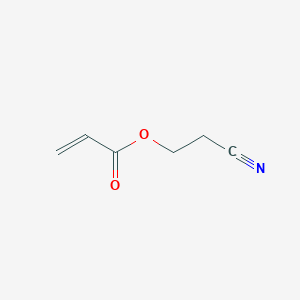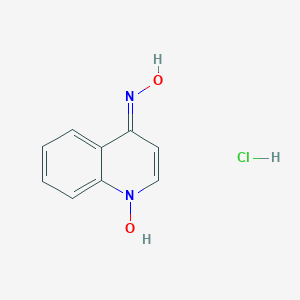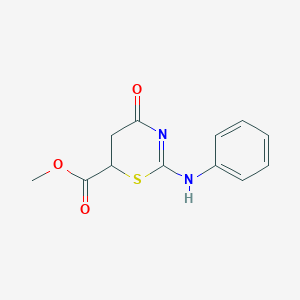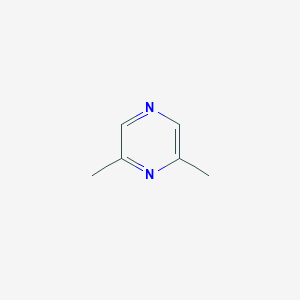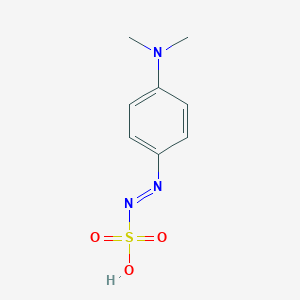
异丁基三氯硅烷
描述
Isobutyltrichlorosilane is a compound that is not directly mentioned in the provided papers, but it is related to the class of organosilicon compounds that are discussed. These compounds are typically synthesized through reactions involving silicon-containing precursors and organic moieties, which can include isobutyl groups. The papers provided discuss various organosilicon compounds, their synthesis, and properties, which can give insights into the characteristics of isobutyltrichlorosilane.
Synthesis Analysis
The synthesis of organosilicon compounds, such as those mentioned in the papers, often involves the reaction of silicon tetrachloride with organic alcohols in the presence of a base like pyridine. For example, tributoxysiloxychlorosilanes are prepared by reacting silicon tetrachloride with tributoxysilanol . Similarly, isobutyltrichlorosilane could be synthesized by reacting silicon tetrachloride with an isobutyl-containing alcohol in the presence of a suitable base.
Molecular Structure Analysis
The molecular structure of organosilicon compounds is influenced by the substituents attached to the silicon atom. In the case of isobutyltrichlorosilane, the isobutyl group would contribute to the steric and electronic properties of the molecule. The presence of chloro groups would also affect the reactivity and the potential for further chemical transformations .
Chemical Reactions Analysis
Organosilicon compounds can undergo various chemical reactions, including hydrolysis and reactions with nucleophiles. For instance, the hydrolysis of tributoxysiloxychlorosilanes leads to the formation of siloxysilanols . Isobutyltrichlorosilane would likely undergo similar hydrolysis reactions, potentially leading to the formation of isobutylsilanols. Additionally, reactions with sulfur compounds, as seen in the synthesis of silanethiols from silyl bromides , could also be relevant for isobutyltrichlorosilane.
Physical and Chemical Properties Analysis
The physical and chemical properties of organosilicon compounds are determined by their molecular structure. The presence of alkyl groups, such as isobutyl, can render the compounds soluble in organic solvents . The reactivity of the silicon-halogen bond allows for further chemical modifications, which can be used to synthesize a wide range of derivatives with varying properties. The spectroscopic properties of these compounds can be studied to understand the electronic structure and reactivity, as demonstrated by the analysis of silanethiols .
科学研究应用
异丁基三氯硅烷用于合成二硅氧烷四醇,这些是各种硅氧烷化合物的前体,在溶胶-凝胶化学中创建定义良好的结构(Endo, Takeda, & Unno, 2018)至关重要。
它在改性聚乙烯表面上发挥作用,增强抗粘附和抗菌特性,使其在医疗和水工业应用中有用(Kręgiel & Niedzielska, 2014)。
异丁基三氯硅烷参与制备与氧化石墨烯的复合乳液,显著提高混凝土的防水性能(Zhang et al., 2019)。
它用于开发创新的抗菌表面消毒剂,特别是在医疗环境如手术室(Lewis et al., 2015)。
异丁基三氯硅烷在异氰酸酯-羟基反应的催化中至关重要,特别是在涂料应用中(Blank, He, & Hessell, 1999)。
其衍生物被研究其在聚硅烷中的光学性质,这对于光致发光和电子应用非常有价值(Furukawa, Fujino, & Matsumoto, 1990)。
异丁基三氯硅烷用于改性桉树纸浆纤维与硅烷偶联剂,提高其疏水性和与疏水性聚合物的相容性(Mendes et al., 2015)。
它在碳酸酯裂解为异氰酸酯中发挥作用,展示了其在合成化学中的实用性(Chong, Janicki, & Petillo, 1998)。
安全和危害
作用机制
Target of Action
Isobutyltrichlorosilane is a chemical compound with the formula C4H9Cl3Si . It is primarily used as a chemical intermediate in various industrial applications
Biochemical Pathways
The specific biochemical pathways affected by Isobutyltrichlorosilane are currently unknown. Silane compounds like isobutyltrichlorosilane are often used in the synthesis of other compounds, suggesting that they may play a role in various chemical reactions .
Result of Action
It’s known that the compound is a liquid at room temperature and has a boiling point of 142°c . This suggests that it may undergo phase changes under certain conditions, which could potentially affect its interactions with other molecules.
Action Environment
The action, efficacy, and stability of Isobutyltrichlorosilane can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of water or other chemicals. Additionally, safety data suggests that it should be stored in a cool place and kept away from heat, open flames, and sparks .
属性
IUPAC Name |
trichloro(2-methylpropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl3Si/c1-4(2)3-8(5,6)7/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXOGFTVYQSOID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066329 | |
| Record name | Silane, trichloro(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silane, trichloro(2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Isobutyltrichlorosilane | |
CAS RN |
18169-57-8 | |
| Record name | Trichloro(2-methylpropyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18169-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, trichloro(2-methylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018169578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trichloro(2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, trichloro(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloroisobutylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While the abstract doesn't provide details about the synthesis process, it highlights the achievement of a single-step synthesis for disiloxanetetraols []. This suggests a more efficient and potentially cost-effective method compared to multi-step syntheses. This could be significant for applications requiring large-scale production of disiloxanetetraols.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



